N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Scientific Research Applications
Reaction Mechanisms and Synthesis
One area of research involving N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide and related compounds focuses on their synthesis and the mechanisms behind their reactions. For instance, Ledenyova et al. (2018) investigated the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement and N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, confirmed by X-ray analysis (Ledenyova et al., 2018).
Bialy and Gouda (2011) utilized cyanoacetamide in heterocyclic chemistry for the synthesis of benzothiophenes, involving Knoevenagel condensation to produce derivatives with promising antioxidant activities. This research illustrates the potential of these compounds in the development of new therapeutics and the exploration of novel synthetic pathways (Bialy & Gouda, 2011).
Photophysical Studies and Probe Development
Mani et al. (2018) synthesized a coumarin–pyrazolone probe for Cr3+ detection, highlighting the application of related compounds in sensor development. This work demonstrates the versatility of such molecules in creating sensitive probes for metal ions, potentially useful in biological and environmental monitoring (Mani et al., 2018).
Antitumor and Cytotoxic Activities
Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant potential against various cancer cell lines. This study exemplifies the therapeutic potential of such compounds, indicating their value in the development of new anticancer drugs (Deady et al., 2003).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Pyrazole derivatives have been studied for their potential biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-9-12(2)20(19-11)8-7-18-17(22)16-10-14(21)13-5-3-4-6-15(13)23-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFSPVYEJFEJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.